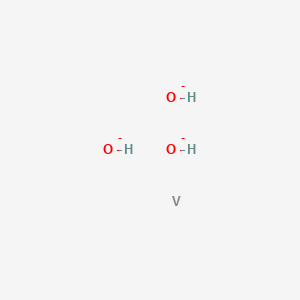

Vanadium trihydroxide

説明

Vanadium trihydroxide (V(OH)₃), a hypothetical or less-characterized vanadium compound, is theorized to exist in the +3 oxidation state. While direct experimental data on V(OH)₃ are scarce in the provided evidence, its properties can be inferred from related trivalent vanadium compounds, such as vanadium(III) oxide (V₂O₃) and vanadium(III) complexes. Vanadium(III) compounds typically exhibit octahedral coordination geometry and redox activity, making them relevant in catalysis, energy storage, and biomedical applications .

特性

CAS番号 |

59865-92-8 |

|---|---|

分子式 |

H3O3V-3 |

分子量 |

101.964 g/mol |

IUPAC名 |

vanadium;trihydroxide |

InChI |

InChI=1S/3H2O.V/h3*1H2;/p-3 |

InChIキー |

UYDMXQQVXGMPKK-UHFFFAOYSA-K |

SMILES |

[OH-].[OH-].[OH-].[V] |

正規SMILES |

[OH-].[OH-].[OH-].[V] |

他のCAS番号 |

59865-92-8 |

製品の起源 |

United States |

化学反応の分析

Acid-Base Reactions

As an amphoteric hydroxide, V(OH)₃ reacts with both acids and bases:

Reaction with Acids

Dissolves in strong acids (e.g., HCl, H₂SO₄) to form V³⁺ salts:

This property is critical in hydrometallurgical processes for vanadium extraction .

Reaction with Bases

In strongly alkaline solutions, V(OH)₃ dissolves to form vanadite(III) complexes, though these are less stable than vanadate(V) species:

The exact speciation depends on pH and ionic strength, with polynuclear species forming at higher vanadium concentrations .

Redox Behavior

Vanadium(III) hydroxide participates in redox reactions due to vanadium’s variable oxidation states:

Oxidation

Exposure to oxidizers like O₂, HNO₃, or H₂O₂ oxidizes V(OH)₃ to V(IV/V) species. For example:

In acidic media, nitric acid oxidizes V(OH)₃ to VO²⁺ (vanadyl ion) :

Reduction

Under reducing conditions (e.g., with Zn/H⁺), V(OH)₃ can be reduced to V(II) species, though this is less common .

Environmental and Interfacial Behavior

In natural systems, V(OH)₃ stability is pH-dependent:

Adsorption studies using the Triple Layer Model (TLM) show that V(OH)₃ interacts with mineral surfaces (e.g., alumina) via outer-sphere complexes, influencing its mobility in soils and aquatic systems .

Table 1: Solubility and Stability of V(OH)₃

| Property | Value/Condition | Source |

|---|---|---|

| Solubility in water | ~10⁻⁵ M (pH 5–7) | |

| Stability range | pH 4–6 (metastable) | |

| Decomposition temperature | 150–200°C (→ V₂O₃ + H₂O) |

Table 2: Redox Potentials Involving V(III)

| Reaction | E° (V vs. SHE) | Source |

|---|---|---|

| V³⁺ + e⁻ → V²⁺ | -0.26 | |

| VO²⁺ + 2H⁺ + e⁻ → V³⁺ + H₂O | +0.34 | |

| V(OH)₃ → VO(OH)₂ + H⁺ + e⁻ | ~+0.15 (est.) |

類似化合物との比較

Comparison with Similar Vanadium Compounds

Structural and Spectroscopic Properties

Vanadium trihydroxide shares structural similarities with other trivalent vanadium compounds. For example:

- Vanadium(III) metaphosphates (e.g., V(PO₃)₃) exhibit stretching frequencies at 1050, 1100, and 1150 cm⁻¹ in IR spectra, identical to Fe and Ti metaphosphates, suggesting analogous bonding environments .

- Vanadium(III) oxide (V₂O₃) has a corundum-like structure with V³⁺ in octahedral sites, contrasting with the layered or amorphous structure proposed for V(OH)₃ .

Redox Behavior and Catalytic Activity

- V₂O₃ is a redox-active material used in catalysis and energy storage. It undergoes oxidation to V₂O₅ under aerobic conditions, a property shared with V(OH)₃ in aqueous environments .

- Vanadyl sulfate (VOSO₄) and vanadium malonate complexes (VO(mal)₂) exhibit anti-diabetic effects by modulating glucose metabolism.

Data Tables

Table 1: Comparison of Key Properties of Vanadium Compounds

Table 2: Infrared Stretching Frequencies of Trivalent Metal Metaphosphates

| Compound | Stretching Frequency (cm⁻¹) |

|---|---|

| Vanadium metaphosphate | 1050, 1100, 1150 |

| Iron metaphosphate | 1050, 1100, 1150 |

| Titanium metaphosphate | 1050, 1100, 1150 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。